molecular formula C8H14F2N2 B13173315 2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine

2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine

Cat. No.: B13173315
M. Wt: 176.21 g/mol
InChI Key: AQKZYVYTQIQCQF-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine is a chemical compound with the molecular formula C8H14F2N2 It is characterized by the presence of two fluorine atoms and a tetrahydropyridine ring, making it a unique structure in organic chemistry

Preparation Methods

The synthesis of 2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,2-difluoropropan-1-amine with 1,2,3,6-tetrahydropyridine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2,2-Difluoro-3-(1,2,3,6-tetrahydropyridin-1-yl)propan-1-amine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.

Properties

Molecular Formula

C8H14F2N2

Molecular Weight

176.21 g/mol

IUPAC Name

3-(3,6-dihydro-2H-pyridin-1-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C8H14F2N2/c9-8(10,6-11)7-12-4-2-1-3-5-12/h1-2H,3-7,11H2

InChI Key

AQKZYVYTQIQCQF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1)CC(CN)(F)F

Origin of Product

United States

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